4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid
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Overview
Description
4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C16H24O2S and a molecular weight of 280.43 g/mol This compound features a thiophene ring substituted with a cyclopentylpropyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Substitution with Cyclopentylpropyl Group: The thiophene ring is then substituted with a cyclopentylpropyl group through a Friedel-Crafts alkylation reaction. This reaction requires an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenebutanoic acid, 5-(3-cyclopentylpropyl)-
- 4-(Thiophen-2-yl)butanoic acid
Uniqueness
4-(5-(3-Cyclopentylpropyl)thiophen-2-yl)butanoic acid is unique due to the presence of the cyclopentylpropyl group, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in various applications.
Properties
Molecular Formula |
C16H24O2S |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[5-(3-cyclopentylpropyl)thiophen-2-yl]butanoic acid |
InChI |
InChI=1S/C16H24O2S/c17-16(18)10-4-9-15-12-11-14(19-15)8-3-7-13-5-1-2-6-13/h11-13H,1-10H2,(H,17,18) |
InChI Key |
HPZAKQZSJQBEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCC2=CC=C(S2)CCCC(=O)O |
Origin of Product |
United States |
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